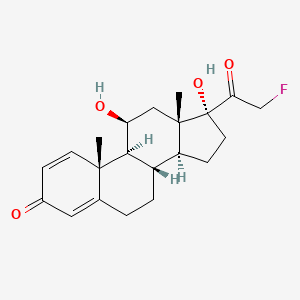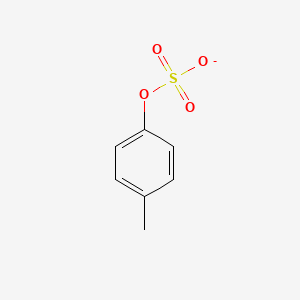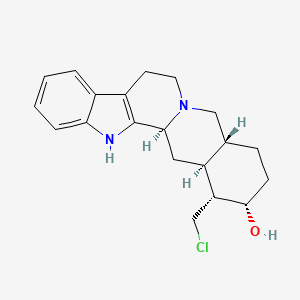
Yohimban-17-alpha-ol, 16-alpha-chloromethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Yohimban-17-alpha-ol, 16-alpha-chloromethyl- is a chemical compound with the molecular formula C20H25ClN2O It is a derivative of the yohimbine alkaloid, which is known for its pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of yohimban-17-alpha-ol, 16-alpha-chloromethyl- typically involves the chloromethylation of yohimbine derivatives. The reaction conditions often require the use of chloromethylating agents such as chloromethyl methyl ether or formaldehyde in the presence of a strong acid catalyst like hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective chloromethylation at the 16-alpha position .
Industrial Production Methods
Industrial production of yohimban-17-alpha-ol, 16-alpha-chloromethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
Yohimban-17-alpha-ol, 16-alpha-chloromethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloromethyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions include various derivatives of yohimban-17-alpha-ol, such as ketones, carboxylic acids, alcohols, and amines .
科学的研究の応用
Yohimban-17-alpha-ol, 16-alpha-chloromethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of conditions related to the central nervous system.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of yohimban-17-alpha-ol, 16-alpha-chloromethyl- involves its interaction with specific molecular targets, such as alpha-2 adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmitter release and vascular tone. The pathways involved in its action include the inhibition of cyclic AMP (cAMP) production and the activation of phospholipase C (PLC) signaling .
類似化合物との比較
Similar Compounds
- Yohimban-17-one
- Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester
- Yohimbine hydrochloride
Uniqueness
Yohimban-17-alpha-ol, 16-alpha-chloromethyl- is unique due to its specific chloromethylation at the 16-alpha position, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential therapeutic applications compared to other yohimbine derivatives .
特性
CAS番号 |
522-71-4 |
|---|---|
分子式 |
C20H25ClN2O |
分子量 |
344.9 g/mol |
IUPAC名 |
(1S,15R,18S,19R,20S)-19-(chloromethyl)-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-18-ol |
InChI |
InChI=1S/C20H25ClN2O/c21-10-16-15-9-18-20-14(13-3-1-2-4-17(13)22-20)7-8-23(18)11-12(15)5-6-19(16)24/h1-4,12,15-16,18-19,22,24H,5-11H2/t12-,15-,16+,18-,19-/m0/s1 |
InChIキー |
GZFASIBQMJFPJC-DKWZOFSHSA-N |
異性体SMILES |
C1C[C@@H]([C@@H]([C@@H]2[C@@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)CCl)O |
正規SMILES |
C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)
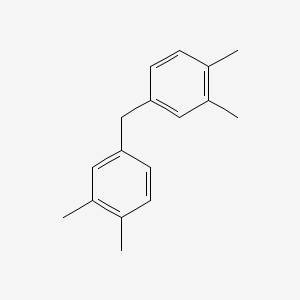
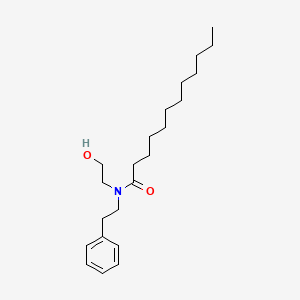
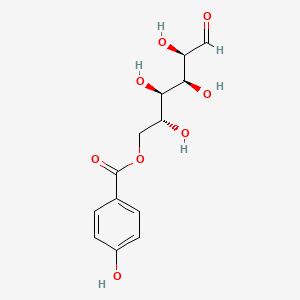
![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)

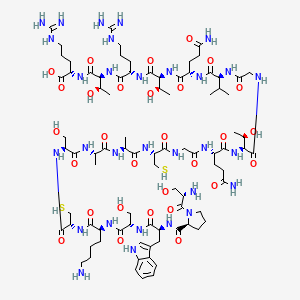
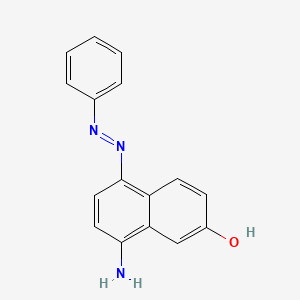
![2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate](/img/structure/B14748256.png)
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
